Fmoc-ala-aldehyde

Vue d'ensemble

Description

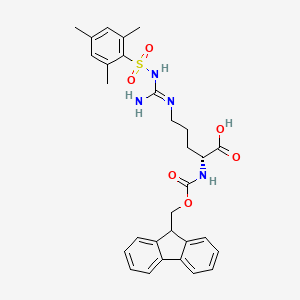

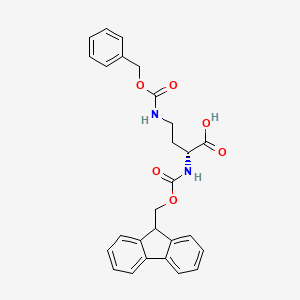

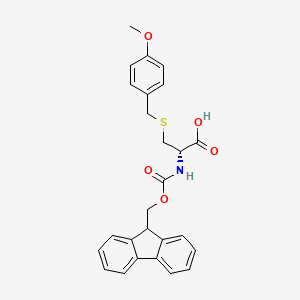

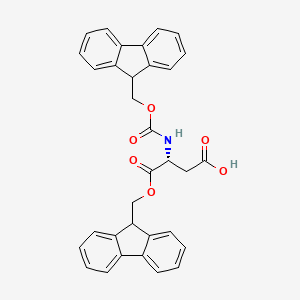

Fmoc-ala-aldehyde is an Fmoc protected alanine derivative1. Alanine is one of the simplest amino acids with a methyl group as the side chain1. This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain1.

Synthesis Analysis

Fmoc-ala-aldehyde can be synthesized through a 6-step enantioselective process2. The overall yields range from 52–65%2. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)3.

Molecular Structure Analysis

The molecular weight of Fmoc-ala-aldehyde is 295.33 and its molecular formula is C18H17NO31. The Fmoc group is typically removed with a base such as pyridine1.

Chemical Reactions Analysis

The Fmoc group is rapidly removed by base3. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate3.

Physical And Chemical Properties Analysis

Fmoc-ala-aldehyde has eminent self-assembly features due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks4. It can form well-defined crystalline structures through uniform parallel Fmoc stacking5.

Applications De Recherche Scientifique

Hydrogel Formation

- Scientific Field : Material Science, Biochemistry

- Application Summary : Fmoc-dipeptides, including those derived from Fmoc-Ala-OH, have been used in the formation of biofunctional hydrogel materials . These hydrogels can be fabricated in aqueous media through the self-assembly of peptide derivatives, forming supramolecular nanostructures and their three-dimensional networks .

- Methods of Application : The position and number of methyl groups introduced onto the α carbons of the Fmoc-dipeptides by α-methyl-L-phenylalanine have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel (network) formation ability .

- Results or Outcomes : The study found that the self-assembly of new Fmoc-dipeptides comprising α-methyl-L-phenylalanine could form various biofunctional hydrogel materials .

Solvent-Controlled Self-Assembly

- Scientific Field : Physical Chemistry, Material Science

- Application Summary : Fmoc protected single amino acids (Fmoc-SAAs), including Fmoc-Ala-OH, can self-assemble into various structures that serve as excellent bio-organic scaffolds for diverse applications . The morphologies resulting from self-assembly can be controlled through solvent variation .

- Methods of Application : The study used coarse-grained molecular dynamics simulations to investigate the mechanism that allows control over the morphologies resulting from self-assembly .

- Results or Outcomes : The study demonstrated that Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Fabrication of Functional Materials

- Scientific Field : Material Science, Biochemistry

- Application Summary : Fmoc-modified amino acids and short peptides are used as bio-inspired building blocks for the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks, making them suitable for various applications .

- Methods of Application : The self-organization of Fmoc-modified simple biomolecules is explored from three aspects: Fmoc-modified individual amino acids, Fmoc-modified di- and tripeptides, and Fmoc-modified tetra- and pentapeptides .

- Results or Outcomes : The study found that Fmoc-modified amino acids and short peptides show distinct potential for applications due to their eminent self-assembly features .

Solid Phase Peptide Synthesis (SPPS)

- Scientific Field : Biochemistry

- Application Summary : Fmoc protected amino acids are used in Solid Phase Peptide Synthesis (SPPS), a method used to produce peptides in larger quantities . This method is especially useful when unnatural modifications or introduction of site-specific tags are required .

- Methods of Application : The SPPS involves the use of resin, the ninhydrin test, protecting groups, coupling reagents for peptide bond formation, and the cleavage process .

- Results or Outcomes : The study described the SPPS and explained some of the mechanistic aspects and reagents involved in all phases of the synthesis .

Preparation of Triazolopeptides and Azapeptides

- Scientific Field : Biochemistry

- Application Summary : Fmoc-Ala-OH is commonly used as a building block in the preparation of triazolopeptides and azapeptides .

- Methods of Application : The synthesis of these peptides involves the standard Fmoc solid-phase synthesis .

- Results or Outcomes : The resulting triazolopeptides and azapeptides can be used in various biochemical applications .

Synthesis of Bis-Cationic Porphyrin Peptides

- Scientific Field : Organic Chemistry

- Application Summary : Fmoc-Ala-OH is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .

- Methods of Application : The synthesis involves the transformation of Mannich-adducts into α-halogenated amides without undergoing aziridination .

- Results or Outcomes : The resulting bis-cationic porphyrin peptides can be used in various chemical applications .

Safety And Hazards

When handling Fmoc-ala-aldehyde, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye6. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak6.

Orientations Futures

Fmoc-ala-aldehyde is potentially useful for proteomics studies and solid phase peptide synthesis techniques1. It is a novel scaffold for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters5. It holds great promise for use as biomaterials for tissue engineering7.

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-10,12,17H,11H2,1H3,(H,19,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGFXAKKZLFEDR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-ala-aldehyde | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

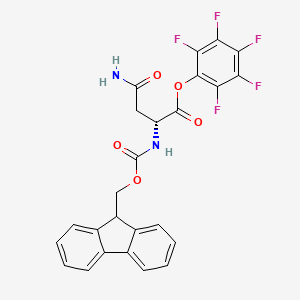

![(2,3,4,5,6-Pentafluorophenyl) (2R)-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate](/img/structure/B613532.png)